molecular formula C11H13NO3S B1362454 Ethyl 4-[(mercaptoacetyl)amino]benzoate CAS No. 99254-22-5

Ethyl 4-[(mercaptoacetyl)amino]benzoate

Cat. No.: B1362454
CAS No.: 99254-22-5
M. Wt: 239.29 g/mol
InChI Key: GTRWTNRJZGIRDE-UHFFFAOYSA-N
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Description

Ethyl 4-[(mercaptoacetyl)amino]benzoate is an organic compound with the molecular formula C11H13NO3S It is a derivative of benzoic acid, where the amino group is substituted with a mercaptoacetyl group

Scientific Research Applications

Ethyl 4-[(mercaptoacetyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

As a local anesthetic, Benzocaine works by blocking nerve signals in your body . It reduces the permeability of neuronal membrane to sodium ions, thereby blocking the conduction of nerve impulses .

Safety and Hazards

Benzocaine can cause skin and eye irritation . It may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects . It should be handled with appropriate protective equipment and disposed of properly to avoid environmental contamination .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(mercaptoacetyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with mercaptoacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides.

    Reduction: The compound can be reduced to yield the corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine.

Major Products:

    Oxidation: Disulfides and sulfoxides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzoates and amides.

Comparison with Similar Compounds

    Ethyl 4-aminobenzoate: A precursor in the synthesis of Ethyl 4-[(mercaptoacetyl)amino]benzoate, used in local anesthetics.

    Benzocaine: An ester of para-aminobenzoic acid, widely used as a topical anesthetic.

    Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate: A Schiff base derivative with potential antimicrobial activity.

Uniqueness: this compound is unique due to the presence of the mercaptoacetyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents and materials with specific properties.

Properties

IUPAC Name

ethyl 4-[(2-sulfanylacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-2-15-11(14)8-3-5-9(6-4-8)12-10(13)7-16/h3-6,16H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRWTNRJZGIRDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701272516
Record name Ethyl 4-[(2-mercaptoacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99254-22-5
Record name Ethyl 4-[(2-mercaptoacetyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99254-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[(2-mercaptoacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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